Cas no 30746-54-4 (2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate)
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulfonate
- 2-(2-Methyl-5-nitro-1-imidazolyl)ethyl methanesulfonate
- 2-(2-methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate
- 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate
- EINECS 250-323-8
- metronidazole methanesulfonate
- My 40.20
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate
- 5-23-05-00066 (Beilstein Handbook Reference)
- CHEMBL1076172
- NS00028960
- AC-6398
- A820599
- I4GTP10QU5
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, methanesulfonate (ester)
- 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-5-NITRO-, 1-METHANESULFONATE
- 30746-54-4
- 1-(Beta-methylsulfonyloxyethyl)-2-methyl-5-nitroimidazole
- 2-Methyl-5-nitro-1H-imidazole-1-ethanol, methanesulfonate (ester)
- FT-0754561
- MY-40.20
- MBLJZGSJLSUHRO-UHFFFAOYSA-N
- DTXSID80184771
- SCHEMBL2555263
- MY 40/20
- 2-Methyl-5-nitroimidazole-1-ethanol methanesulfonate (ester)
- Imidazole-1-ethanol, 2-methyl-5-nitro-, methanesulfonate (ester)
- UNII-I4GTP10QU5
- 2-(5-nitro-2-methyl-1-imidazolyl)ethyl methanesulfonate
- AKOS015898669
- BRN 0542838
- 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
-
- Inchi: 1S/C7H11N3O5S/c1-6-8-5-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3
- InChI Key: MBLJZGSJLSUHRO-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)OCCN1C(=CN=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 249.04200
- Monoisotopic Mass: 249.041941
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 115
Experimental Properties
- Density: 1.53
- Boiling Point: 522.6°Cat760mmHg
- Flash Point: 269.9°C
- Refractive Index: 1.6
- PSA: 115.39000
- LogP: 1.67990
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M240490-1g |
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate |
30746-54-4 | 1g |
$ 240.00 | 2022-06-04 | ||
| TRC | M240490-2.5g |
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate |
30746-54-4 | 2.5g |
$ 370.00 | 2022-06-04 | ||
| TRC | M240490-5g |
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate |
30746-54-4 | 5g |
$ 785.00 | 2022-06-04 |
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
Introduction to 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate (CAS No. 30746-54-4)
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate, identified by its CAS number 30746-54-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivatives class, a group known for its diverse biological activities and potential therapeutic applications. The presence of both a nitro group and a methanesulfonate moiety in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate consists of an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. The ethyl chain terminated by a methanesulfonate group enhances its solubility in polar solvents, facilitating its use in various chemical reactions. This structural configuration not only contributes to its reactivity but also opens up possibilities for further functionalization, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in imidazole derivatives due to their role as pharmacophores in numerous drug candidates. The nitro group in 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate can be reduced to an amine, introducing new reactive sites for further chemical modifications. This property is particularly useful in the synthesis of bioactive molecules where specific functional groups are required. Additionally, the methanesulfonate ester provides stability under various reaction conditions while allowing for controlled hydrolysis when needed.
One of the most compelling aspects of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including infectious disorders and inflammatory conditions. The nitro group's ability to participate in redox reactions makes it an attractive feature for designing prodrugs that can release active compounds under specific physiological conditions. This mechanism has shown promise in preclinical studies, where imidazole-based compounds have demonstrated efficacy against bacterial and viral pathogens.
The synthesis of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group at the 5-position of the imidazole ring is typically achieved through electrophilic aromatic substitution, while the methanesulfonate esterification is performed using methanesulfonyl chloride in the presence of a base. These synthetic pathways highlight the compound's complexity and the expertise required to produce it on an industrial scale.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate. Catalytic processes and green chemistry principles have been integrated into its synthesis to minimize waste and reduce environmental impact. These innovations align with global efforts to promote sustainable pharmaceutical manufacturing, ensuring that valuable compounds like this one can be produced responsibly.
The pharmacological profile of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate continues to be studied extensively by academic and industrial researchers. Computational modeling techniques have been employed to predict how this compound interacts with biological targets, providing insights into its potential mechanisms of action. These studies often involve molecular docking simulations, which help identify how the nitro and methyl substituents influence binding affinity and selectivity.
In addition to its therapeutic potential, 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate has found applications in agrochemical research. Derivatives of this compound have shown promise as intermediates in synthesizing herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. This dual utility underscores the importance of versatile building blocks like this one in addressing multiple challenges across different sectors.
The regulatory landscape for compounds such as 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate is another critical consideration. Manufacturers must adhere to stringent guidelines set forth by agencies like the FDA and EMA to ensure safety and efficacy before clinical trials can commence. These regulations require thorough characterization of the compound's physical properties, stability data, and toxicological profiles. Compliance with these standards is essential for advancing drug candidates through development pipelines.
Future research directions for 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate may include exploring novel synthetic routes that enhance yield and purity while reducing costs. Collaborative efforts between academia and industry could accelerate these developments by combining expertise in organic chemistry with process optimization techniques. Such partnerships are vital for translating laboratory discoveries into commercially viable products that meet societal needs.
The broader impact of imidazole derivatives on modern medicine cannot be overstated. Compounds like 30746-54-4 exemplify how structural modifications can lead to enhanced biological activity, paving the way for next-generation therapeutics. As research continues to uncover new applications for these molecules, their significance in pharmaceuticals will only grow stronger over time.
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